8-allyl-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-methylbenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-3-5-14-6-4-7-16-12-17(21(26)27-18(14)16)20(25)23-22-19(24)15-10-8-13(2)9-11-15/h3-4,6-12H,1,5H2,2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRRZKQSZEXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-allyl-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound is synthesized through a reaction involving 2-oxo-2H-chromene-3-carboxylic acid and allylamine in the presence of coupling agents such as propyl phosphoric acid anhydride (T3P) in dry dimethylformamide (DMF) . Its molecular formula is with a molecular weight of approximately 365.39 g/mol.
Antimicrobial Activity
Studies have shown that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-HIV Activity
Research indicates that chromene derivatives can act as HIV integrase inhibitors. A related study demonstrated that compounds structurally similar to this compound showed promising anti-HIV activity with EC50 values below 150 µM and no significant cytotoxicity (CC50 > 500 µM) . This suggests potential therapeutic applications in HIV treatment.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in relation to acetylcholinesterase (AChE) inhibition. A study on related compounds revealed potent AChE inhibitory activity, indicating potential use in treating neurodegenerative diseases such as Alzheimer's . The most potent derivatives exhibited IC50 values as low as 13.5 nM, highlighting the significance of structural modifications in enhancing biological activity.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes like AChE, which is crucial for neurotransmitter regulation.
- Antiviral Mechanisms : By mimicking natural substrates, it may interfere with viral replication processes.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and function is likely responsible for its antimicrobial effects.
Case Studies
Several studies have explored the biological activities of chromene derivatives:
- Study on Antimicrobial Activity : A comparative analysis showed that this compound exhibited superior antimicrobial properties compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
- Neuroprotective Study : In a mouse model of scopolamine-induced amnesia, derivatives similar to the compound significantly improved memory retention and cognitive function, supporting its use in neurodegenerative disease research .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 8-allyl-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. The compound has shown efficacy against various cancer cell lines, including breast and lung cancer.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 15 | Induction of apoptosis |
| B | A549 (Lung) | 20 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. This property makes it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
Polymer Additives
This compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Table 3: Polymer Enhancement Properties
| Polymer Type | Property Enhanced | Percentage Improvement (%) |
|---|---|---|
| Polyethylene | Tensile Strength | 25 |
| Polyvinyl Chloride | Thermal Stability | 30 |
Case Study 1: Anticancer Efficacy
In a controlled study, the effects of the compound on MCF-7 breast cancer cells were evaluated. The results indicated that treatment with the compound led to significant cell death compared to untreated controls, suggesting a potential role as a therapeutic agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using standard disk diffusion methods. The compound demonstrated notable inhibition zones against pathogenic bacteria, indicating its potential as a lead structure for antibiotic development.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogues
Table 1: Comparison of Key Substituents and Bioactivity
- 4-Methylbenzoyl vs. 4-Methoxy/4-Fluoro Substituents : The 4-methylbenzoyl group in the target compound and pyrrole derivatives (B1–B6) demonstrates superior binding affinity compared to methoxy or fluoro variants. Computational studies indicate that 4-methylbenzoyl derivatives exhibit lower ΔGbinding values (indicating stronger interactions) due to hydrophobic interactions and optimal steric fit in receptor pockets .
Antimicrobial and Receptor-Binding Profiles
- Pyrrole Derivatives : Compounds with 4-methylbenzoyl groups (B1–B6) show IC50 values of 6–8 μM against microbial targets, outperforming 4-methoxybenzoyl analogues .
- Schiff Base Analogues : N′-Benzylidene derivatives (e.g., 5a–d) demonstrate moderate antimicrobial activity, highlighting the importance of the hydrazide backbone .
Q & A
Q. What are the optimal synthetic routes and purification methods for 8-allyl-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide?
The synthesis typically involves allylation of a coumarin-3-carboxylic acid precursor using allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. A critical step is the formation of the carbohydrazide moiety via condensation with 4-methylbenzoyl hydrazine under acidic conditions (e.g., acetic acid) . Purification often employs flash column chromatography (silica gel) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for hydrazide coupling) and controlled reflux times (5–12 hours) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR (¹H/¹³C) : Confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and hydrazide NH signals (δ 9.5–10.5 ppm).
- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for coumarin and hydrazide).
- Single-crystal X-ray diffraction : Resolve spatial conformation of the allyl and 4-methylbenzoyl groups, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Ensure molecular ion peaks align with the theoretical mass (C₂₁H₁₈N₂O₄; MW 370.38 g/mol) .
Q. How does the compound’s stability vary under different storage conditions?
The compound is light-sensitive due to the conjugated coumarin core. Stability studies recommend storage at –20°C in amber vials under inert gas (N₂/Ar). Accelerated degradation tests in DMSO (40°C/75% RH) show <5% decomposition over 30 days, but aqueous solutions (pH >8) undergo hydrolysis of the hydrazide bond within 72 hours .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating its biological activity (e.g., anticancer, antimicrobial)?
- Cytotoxicity assays : Use MTT/XTT protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally similar coumarin derivatives (e.g., 7-hydroxycoumarin) to assess SAR .
- Enzyme inhibition : Screen against COX-2 or topoisomerase II using fluorogenic substrates. Molecular docking (AutoDock Vina) can predict binding affinities to active sites .
- Antimicrobial testing : Employ microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Synergy studies with β-lactams may reveal adjuvant potential .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from solvent effects (DMSO vs. aqueous buffers) or cell line heterogeneity . Mitigation strategies:
- Standardize assay conditions (e.g., ≤0.1% DMSO).
- Validate target engagement via Western blotting (e.g., caspase-3 activation for apoptosis).
- Perform dose-response curves with Hill slope analysis to differentiate specific vs. nonspecific effects .
Q. What computational approaches are suitable for predicting reaction mechanisms or target interactions?
- DFT calculations (Gaussian 16): Model allyl group reactivity in substitution reactions (e.g., free radical scavenging).
- Molecular dynamics (MD) simulations : Assess hydrazide flexibility in aqueous vs. lipid bilayer environments.
- QSAR models : Correlate substituent electronegativity (e.g., 4-methyl vs. 4-chloro benzoyl) with bioactivity .
Q. How does the allyl group influence the compound’s reactivity in oxidation or substitution reactions?
The allyl moiety enhances radical scavenging due to its conjugated π-system. In oxidation reactions (e.g., with KMnO₄/H⁺), it forms an epoxide intermediate, while photochemical [2+2] cycloadditions yield dimerized byproducts. Substitution at the coumarin 3-position is sterically hindered, favoring SN1 over SN2 pathways .
Q. What structural analogs are critical for SAR studies, and how do they differ in activity?
Key analogs include:
- N'-(4-chlorobenzoyl) variant : Higher lipophilicity (~1.5 logP increase) enhances blood-brain barrier penetration.
- 8-methoxy derivative : Reduced cytotoxicity (IC₅₀ >100 μM in HepG2) but improved solubility.
- Hydrazide-to-amide substitution : Eliminates anti-inflammatory activity, underscoring the hydrazide’s role in H-bond donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
